Introduction: The Analytical Imperative for Characterizing Boc-5-Chloro-D-tryptophan
Introduction: The Analytical Imperative for Characterizing Boc-5-Chloro-D-tryptophan
An In-Depth Technical Guide to the Spectroscopic Data of Boc-5-Chloro-D-tryptophan
In the landscape of pharmaceutical research and peptide synthesis, the precise characterization of building blocks is not merely a procedural step but the foundation of scientific validity. Boc-5-Chloro-D-tryptophan, a non-canonical amino acid, offers unique properties for peptide and drug development, including enhanced stability and modified binding interactions. The introduction of a chloro-substituent on the indole ring and the D-configuration of the chiral center necessitates rigorous structural confirmation. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is built upon a synthesis of established principles and spectral data from closely related analogs, offering a robust predictive framework for researchers in the field.
The analytical workflow for a novel or modified compound like Boc-5-Chloro-D-tryptophan is a multi-faceted process designed to confirm identity, purity, and structure unambiguously. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
Caption: General workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. For Boc-5-Chloro-D-tryptophan, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively.
It is a critical principle of NMR that enantiomers (e.g., D- vs. L-isomers) produce identical spectra in an achiral solvent because the magnetic environments of corresponding nuclei are the same.[1][2] Therefore, the spectral data for the more common Boc-L-tryptophan serves as a direct and reliable reference for predicting the spectrum of the D-enantiomer.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Boc-5-Chloro-D-tryptophan in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (N-H, O-H).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]
-
Predicted ¹H NMR Spectral Data
The following chemical shifts are predicted based on data for Boc-L-tryptophan[4] and the known electronic effects of a chlorine substituent on an indole ring.[5][6] The chlorine atom is electron-withdrawing via induction, which generally deshields nearby aromatic protons.
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Commentary |
| ~12.5 | br s | -COOH | Carboxylic acid proton, often very broad. Exchangeable with D₂O. |
| ~11.0 | br s | Indole N-H | Indole amine proton. Its position is sensitive to solvent and concentration. Exchangeable with D₂O. |
| ~7.60 | d | H-4 (Indole) | Doublet. Deshielded by the adjacent ring nitrogen and the chloro group's inductive effect. Expected small coupling constant (J ≈ 2.0 Hz).[5] |
| ~7.35 | d | H-7 (Indole) | Doublet. Expected coupling constant (J ≈ 8.7 Hz) from coupling to H-6.[6] |
| ~7.25 | s | H-2 (Indole) | Singlet-like appearance (or narrow triplet). |
| ~7.10 | dd | H-6 (Indole) | Doublet of doublets, showing coupling to both H-7 (large J) and H-4 (small J).[5] |
| ~6.90 | d | α-NH (Boc) | Doublet due to coupling with the adjacent α-proton (H-α). Exchangeable with D₂O. |
| ~4.35 | m | H-α | Multiplet, coupled to both the α-NH proton and the two β-protons. Becomes a simpler dd upon D₂O exchange. |
| ~3.20 & ~3.10 | m (2H) | H-β | Two diastereotopic protons appearing as complex multiplets due to coupling with each other (geminal coupling) and the α-proton (vicinal coupling). |
| ~1.35 | s | -C(CH₃)₃ (Boc) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |
Predicted ¹³C NMR Spectral Data
Carbon shifts are predicted based on data for Boc-tryptophan and 5-chloroindole.[5][7]
| Predicted Shift (δ, ppm) | Assignment | Rationale & Commentary |
| ~174 | -COOH | Carboxylic acid carbonyl carbon. |
| ~156 | -C=O (Boc) | Carbonyl carbon of the Boc protecting group. |
| ~135 | C-7a (Indole) | Indole bridgehead carbon. |
| ~129 | C-3a (Indole) | Indole bridgehead carbon. |
| ~128 | C-5 (Indole) | Carbon directly attached to chlorine; its chemical shift is significantly influenced by the halogen.[5] |
| ~125 | C-2 (Indole) | |
| ~122 | C-4 (Indole) | |
| ~120 | C-6 (Indole) | |
| ~112 | C-7 (Indole) | |
| ~109 | C-3 (Indole) | |
| ~79 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~55 | C-α | Alpha-carbon of the amino acid backbone. |
| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, giving a strong signal. |
| ~27 | C-β | Beta-carbon of the amino acid backbone. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. The IR spectrum of a D-isomer is identical to that of its L-isomer, as they possess the same covalent bonds and therefore the same vibrational frequencies.[8][9]
Experimental Protocol: FTIR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid Boc-5-Chloro-D-tryptophan sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–600 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Characteristic IR Absorption Bands
The expected absorption bands are based on data for L-tryptophan and its derivatives, and standard IR correlation tables.[10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3300 | Medium | N-H stretch | Indole N-H and Boc-protected amine N-H. |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid O-H, often overlapping with C-H stretches. |
| ~2980, ~2870 | Medium | C-H stretch | Aliphatic C-H (Boc group, backbone). |
| ~1740 | Strong | C=O stretch | Carboxylic acid C=O. |
| ~1690 | Strong | C=O stretch | Urethane (Boc group) C=O. |
| 1600 - 1450 | Medium | C=C stretch | Aromatic rings (indole). |
| ~1520 | Medium | N-H bend | Amine N-H bending. |
| ~1160 | Strong | C-O stretch | Carbamate C-O stretching. |
| 800 - 600 | Medium | C-Cl stretch | Carbon-chlorine bond vibration. |
| ~740 | Strong | C-H bend (out-of-plane) | Aromatic C-H bending, indicative of substitution pattern. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like protected amino acids.[13][14] It provides a highly accurate molecular weight and, through tandem MS (MS/MS), yields structural information from fragmentation patterns.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure purity before introduction into the mass spectrometer.
-
Ionization: Analyze the eluent using an ESI source in positive ion mode. The high voltage applied to the ESI needle generates protonated molecular ions ([M+H]⁺).
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the molecular ion and its adducts (e.g., [M+Na]⁺).
-
Tandem MS (MS/MS): Isolate the primary molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information.
-
Predicted Mass Spectrometry Data
The molecular formula for Boc-5-Chloro-D-tryptophan is C₁₆H₁₉ClN₂O₄, with a monoisotopic mass of 338.10 Da. A key feature will be the isotopic signature of chlorine: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1.[15] This results in a characteristic M and M+2 peak pattern.
Caption: Predicted ESI-MS/MS fragmentation pathway.
| Ion Species | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity | Notes |
| Parent Ions (Full Scan) | ||||
| [M+H]⁺ | 339.11 | 341.10 | ~3:1 | Protonated molecular ion; the primary ion observed in positive mode ESI with acid modifier. |
| [M+Na]⁺ | 361.09 | 363.09 | ~3:1 | Sodium adduct, commonly observed.[16] |
| Fragment Ions (MS/MS) | ||||
| [M+H - C₄H₈]⁺ | 283.05 | 285.04 | ~3:1 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation. |
| [M+H - C₅H₉O₂]⁺ (H-Trp(5-Cl)-OH) | 238.05 | 240.05 | ~3:1 | Loss of the entire Boc group (101 Da), leaving the protonated 5-chloro-D-tryptophan. |
| Spiro[cyclopropane-indolium] | 164.03 | 166.03 | ~3:1 | A characteristic fragment of tryptophan derivatives resulting from cleavage of the N-Cα bond and loss of the carboxyl and amino groups. This confirms the 5-chloro-indole core. |
Conclusion
The structural elucidation of Boc-5-Chloro-D-tryptophan relies on the synergistic application of NMR, IR, and MS. While direct published spectra for this specific molecule are not widely available, a robust and scientifically sound characterization can be achieved by leveraging data from its constituent parts and closely related analogs. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the molecular weight and elemental composition while offering structural clues through fragmentation. This guide provides the predictive data and analytical rationale necessary for researchers to confidently identify and characterize this important synthetic building block.
References
-
Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Enantiomers? YouTube. [Link]
-
Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers?. [Link]
-
Ho, T. L. et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PubMed Central. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. [Link]
-
Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
-
PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule. [Link]
-
Unknown. (n.d.). FTIR Spectrum Information. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link]
-
Liko, F., Schwaiger, M., & Schiller, J. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PubMed Central. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. rsc.org [rsc.org]
- 4. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 7. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. proprep.com [proprep.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FTIR [terpconnect.umd.edu]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 16. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
